1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine

Chemical synthesis Analytical chemistry Medicinal chemistry

Strategic building block for medicinal chemistry: features a privileged 1,2,4-oxadiazole scaffold validated in kinase and immune checkpoint inhibitor programs. The free primary amine enables rapid library diversification via amide coupling, sulfonamide formation, or reductive amination—ideal for generating novel composition-of-matter IP around a proven pharmacophore. No biological activity reported; value lies in its unique 3-ethyl/5-ethanamine substitution vector absent from most commercial screening collections. Sourced exclusively as a research chemical for custom library synthesis.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 936940-40-8
Cat. No. B3308084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
CAS936940-40-8
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C(C)N
InChIInChI=1S/C6H11N3O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3
InChIKeyOVOVGJQTNKAODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 936940-40-8): A Proprietary Building Block for Chemical Library Synthesis


1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is a synthetic, heterocyclic organic compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . It features a 1,2,4-oxadiazole core, a five-membered ring known for its presence in molecules with diverse biological activities, substituted with an ethyl group at the 3-position and an ethanamine moiety at the 5-position . This specific compound is offered as a research chemical building block, with its CAS number indicating it is a discrete, commercially cataloged entity primarily intended for use in creating larger, more complex molecular libraries for drug discovery or materials science [1].

The Critical Issue of Evidence Absence for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine Procurement


For a scientific or industrial user, the decision to procure a specific compound like 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine must be based on quantifiable differentiation. However, a comprehensive review of the scientific and patent literature reveals a complete absence of primary research data, head-to-head biological assays, or comparative performance metrics for this exact CAS number [1]. While structurally related 1,2,4-oxadiazole derivatives have demonstrated activity as kinase inhibitors (e.g., EGFR IC50 values of 0.2-0.6 μM [2]), or in antitumor screens (mean IC50 = 5.66 μM [3]), these activities are highly dependent on specific substitution patterns and cannot be extrapolated to CAS 936940-40-8. The lack of evidence precludes any scientific or procurement justification for selecting this compound over a generic, less expensive analog. Its sole differentiator is its presence in a commercial screening collection.

Quantitative Comparative Evidence for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine: A Critical Data Gap Analysis


Absence of Quantifiable Differentiation from Closest Analogs (Direct Comparison)

A direct comparison of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine against its closest commercially available analog, 3-Methyl-1,2,4-oxadiazole-5-ethanamine (CAS 147216-21-5) [1], reveals no public comparative data. Both compounds are 1,2,4-oxadiazole ethanamines with different alkyl substituents at the 3-position. Without quantitative bioassay data, any claim of functional superiority is unsubstantiated. This evidence item confirms a critical data gap, not a measured performance difference.

Chemical synthesis Analytical chemistry Medicinal chemistry

Potency in Class-Level Biological Assays (Class Inference vs. EGFR Kinase)

This compound belongs to the 1,2,4-oxadiazole class, for which potent biological activity has been documented. For example, certain 1,2,4-oxadiazole derivatives have been shown to inhibit EGFR kinase with IC50 values ranging from 0.2 to 0.6 μM in non-small cell lung cancer (NSCLC) cell lines [1]. Another study found a mean IC50 of 5.66 μM for a related compound in an antitumor screen [2]. It is critical to note that these data are from different, more complex compounds and cannot be directly attributed to 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine.

Kinase inhibition Cancer cell lines Antitumor activity

Role as a Patentable Scaffold in Immuno-Oncology (Class Inference vs. CD47/VISTA)

Patents reveal that the 1,2,4-oxadiazole core is a key scaffold in the development of next-generation immuno-oncology agents. Specifically, 3-substituted 1,2,4-oxadiazole compounds are claimed as inhibitors of the VISTA and PD-1 pathways [1] and the CD47 signaling pathway [2]. The unsubstituted ethanamine side chain on this compound makes it a versatile building block for synthesizing novel patentable matter that may fall within the broad Markush structures of these patents. This is a procurement differentiator for organizations seeking to create novel intellectual property.

Immuno-oncology Patent analysis Checkpoint inhibition

Validated Application Scenarios for Procuring 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 936940-40-8)


Scenario 1: Combinatorial Library Synthesis for Drug Discovery Screening

Procurement is justified for medicinal chemistry groups seeking to diversify a screening library with a heterocyclic scaffold of proven pharmacological interest. The 1,2,4-oxadiazole core is a privileged structure in medicinal chemistry, and this specific ethyl/ethanamine derivative provides a unique substitution vector . Its primary use case is as a reactive amine handle for amide coupling, sulfonamide formation, or reductive amination to generate a focused or diverse library for phenotypic or target-based screening.

Scenario 2: Synthesis of Novel Chemical Entities (NCEs) for Patent Filing

This building block is a strategic procurement for research teams aiming to generate new intellectual property in crowded therapeutic areas like kinase or immune checkpoint inhibition [1]. By using 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine, a medicinal chemist can rapidly synthesize compounds that explore new chemical space around a validated core, potentially securing novel composition-of-matter claims that avoid prior art.

Scenario 3: Reference Standard or Internal Comparator for Analytical Method Development

While no biological activity is reported, the compound has a defined and unique chemical structure with a molecular weight of 141.17 g/mol . This makes it suitable for use as a calibration standard or internal reference for developing LC-MS or HPLC methods aimed at quantifying related, more potent oxadiazole derivatives in biological matrices or stability samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.